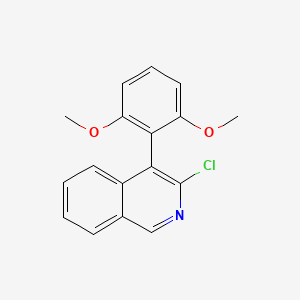

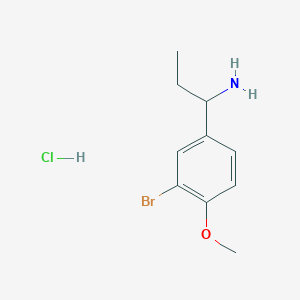

![molecular formula C5H4FN5 B1412746 8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺 CAS No. 2096986-18-2](/img/structure/B1412746.png)

8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺

描述

The compound “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-c]pyrimidines . These compounds have been studied for their potential applications in medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

Synthesis Analysis

While specific synthesis methods for “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” are not available, similar compounds are often synthesized via aromatic nucleophilic substitution . Another method involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .Molecular Structure Analysis

The molecular structure of “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” would likely be similar to other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds typically contain a triazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” would likely be similar to those of other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds can undergo various reactions, such as aromatic nucleophilic substitution .科学研究应用

药物特性

8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺属于三唑并嘧啶类,该类化合物以其显著的药理性质而闻名。 这些化合物与抗寄生虫、抗菌、抗癌和抗生素活性有关 .

代谢疾病的治疗靶点

该类化合物因其与脂肪酸结合蛋白 (FABP) 特别是 FABP4 和 FABP5 的相互作用,被认为是治疗诸如血脂异常、冠心病和糖尿病等疾病的潜在治疗靶点 .

激酶抑制和抗增殖活性

三唑并嘧啶类的一些衍生物已被设计并评估其抑制 c-Met/VEGFR-2 激酶的能力,并表现出对体外各种细胞系的抗增殖活性。 这表明其在癌症治疗策略中具有潜在的应用 .

抗菌活性

以三唑并嘧啶为关键骨架的新型衍生物表现出有希望的抗菌活性。 这表明 8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺可用于开发新的抗菌剂 .

合成方法

该化合物所属类别已参与在微波条件下开发环保的合成方法,无需催化剂或添加剂。 这可能意味着 8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺可以使用类似的绿色化学方法合成 .

抗癌活性

在相关研究中,某些三唑并嘧啶衍生物已显示出显著的抑制活性,其 IC50 值低于对照药物如索拉非尼。 这表明 8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺可能用于研究其在癌症治疗中的疗效 .

未来方向

作用机制

Target of Action

The primary target of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the inhibition of cell proliferation .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

生化分析

Biochemical Properties

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation . The compound interacts with the active site of the enzyme, leading to inhibition of its activity. This interaction is crucial for its potential application in cancer treatment, as CDK2 inhibition can selectively target tumor cells .

Cellular Effects

The effects of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine on various cell types and cellular processes have been extensively studied. It has been shown to exert cytotoxic effects on several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell cycle progression and inducing apoptosis. Additionally, it affects cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine exerts its effects through binding interactions with biomolecules. It binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, it induces changes in gene expression, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis induction, persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall therapeutic effects .

Transport and Distribution

Within cells and tissues, 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is critical for its activity and function. It has been observed to localize to specific compartments within the cell, such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action .

属性

IUPAC Name |

8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRZCMVJHACZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

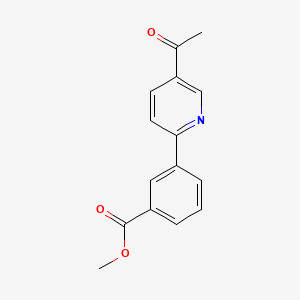

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)

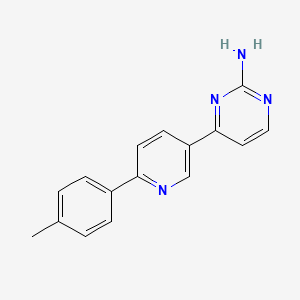

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)

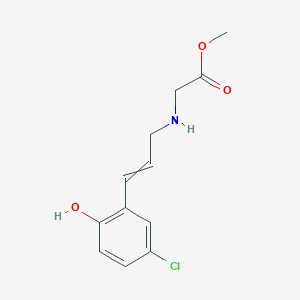

![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)

![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)